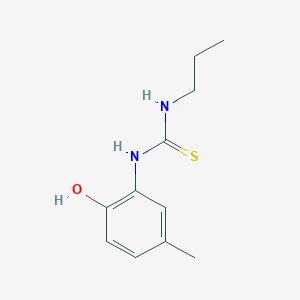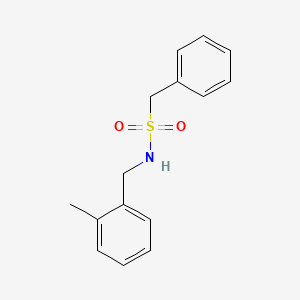
N-(2-hydroxy-5-methylphenyl)-N'-propylthiourea
Descripción general
Descripción
N-(2-hydroxy-5-methylphenyl)-N'-propylthiourea, also known as HPMPT, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. HPMPT is a thiourea derivative that has been synthesized through various methods, and its mechanism of action and biochemical effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxy-5-methylphenyl)-N'-propylthiourea involves its ability to interact with various enzymes and signaling pathways, leading to the inhibition of their activity and the modulation of various cellular processes. For example, N-(2-hydroxy-5-methylphenyl)-N'-propylthiourea has been shown to inhibit the activity of cyclooxygenase-2, leading to the suppression of prostaglandin synthesis and the reduction of inflammation. N-(2-hydroxy-5-methylphenyl)-N'-propylthiourea has also been shown to inhibit the activity of nuclear factor-kappaB, leading to the suppression of various pro-inflammatory cytokines and the enhancement of antioxidant defenses.
Biochemical and Physiological Effects
N-(2-hydroxy-5-methylphenyl)-N'-propylthiourea has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that N-(2-hydroxy-5-methylphenyl)-N'-propylthiourea can induce apoptosis, inhibit cell proliferation, and modulate various cellular signaling pathways. In vivo studies have shown that N-(2-hydroxy-5-methylphenyl)-N'-propylthiourea can reduce tumor growth, inflammation, and oxidative stress, and enhance cognitive function and neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-hydroxy-5-methylphenyl)-N'-propylthiourea has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(2-hydroxy-5-methylphenyl)-N'-propylthiourea also has some limitations, including its potential toxicity at high concentrations and its limited availability and cost.
Direcciones Futuras
There are several future directions for the research on N-(2-hydroxy-5-methylphenyl)-N'-propylthiourea, including the development of novel synthesis methods, the identification of new applications in medicine, agriculture, and environmental science, and the elucidation of its mechanism of action and biochemical effects. Additionally, the development of N-(2-hydroxy-5-methylphenyl)-N'-propylthiourea-based drug delivery systems and the optimization of its pharmacokinetics and pharmacodynamics could enhance its therapeutic potential and reduce its potential toxicity.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-5-methylphenyl)-N'-propylthiourea has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-(2-hydroxy-5-methylphenyl)-N'-propylthiourea has been shown to exhibit antitumor, anti-inflammatory, and neuroprotective effects through its ability to inhibit the activity of various enzymes and signaling pathways, such as cyclooxygenase-2 and nuclear factor-kappaB. In agriculture, N-(2-hydroxy-5-methylphenyl)-N'-propylthiourea has been used as a plant growth regulator and a pesticide due to its ability to induce plant stress responses and inhibit the activity of various pests and pathogens. In environmental science, N-(2-hydroxy-5-methylphenyl)-N'-propylthiourea has been used as a chelating agent for heavy metal ions and a photocatalyst for organic pollutants.
Propiedades
IUPAC Name |
1-(2-hydroxy-5-methylphenyl)-3-propylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-3-6-12-11(15)13-9-7-8(2)4-5-10(9)14/h4-5,7,14H,3,6H2,1-2H3,(H2,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRVETMFUNXNAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=C(C=CC(=C1)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-5-methylphenyl)-3-propylthiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-({[2-(4-chlorophenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B4654220.png)
![N-(3-nitrophenyl)-N'-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]thiourea](/img/structure/B4654222.png)
![N-(4-chlorophenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4654225.png)
![methyl 4-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4654231.png)


![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B4654245.png)
![2-bromo-6-methoxy-4-[(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B4654267.png)
![2-({[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B4654272.png)
![methyl 5-benzyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4654274.png)
![N-[4-(4-methylphenoxy)phenyl]-3-furamide](/img/structure/B4654287.png)

![N-phenyl-N'-[4-(1-pyrrolidinyl)benzyl]urea](/img/structure/B4654310.png)
![2-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4654312.png)